3,4,5-Trimethylisoxazole

Radical Chemistry Reaction Selectivity Synthetic Methodology

3,4,5-Trimethylisoxazole (CAS 10557-82-1) is a fully methyl-substituted, five-membered heterocyclic compound within the isoxazole class, bearing the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol. Characterized by methyl groups at the 3, 4, and 5 positions of the 1,2-oxazole ring, this trisubstituted scaffold presents a distinct steric and electronic profile compared to its less-substituted analogs.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 10557-82-1
Cat. No. B086237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-Trimethylisoxazole
CAS10557-82-1
Synonyms3,4,5-trimethyloxazole
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESCC1=C(ON=C1C)C
InChIInChI=1S/C6H9NO/c1-4-5(2)7-8-6(4)3/h1-3H3
InChIKeyMGHKWBQZEBMFOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,4,5-Trimethylisoxazole (CAS 10557-82-1): A Fully Substituted Heterocyclic Scaffold with Defined Reactivity and Physicochemical Properties


3,4,5-Trimethylisoxazole (CAS 10557-82-1) is a fully methyl-substituted, five-membered heterocyclic compound within the isoxazole class, bearing the molecular formula C₆H₉NO and a molecular weight of 111.14 g/mol [1]. Characterized by methyl groups at the 3, 4, and 5 positions of the 1,2-oxazole ring, this trisubstituted scaffold presents a distinct steric and electronic profile compared to its less-substituted analogs [2]. Its calculated logP of 0.965 indicates moderate lipophilicity, while its predicted pKa of -1.00±0.28 signifies weak basicity, key parameters influencing its behavior in both synthetic and potential biological contexts [3].

Supports radical C–H functionalization studies with a ranked methyl reactivity order (3-C > 4-C ≫ 5-C).
Enables aziridine scaffold synthesis via a distinct LiAlH₄ reduction pathway.
Fulfills methyl-dependent requirement for high-conversion Paternò-Büchi photocycloaddition.

Why In-Class Isoxazole Analogs Cannot Simply Substitute for 3,4,5-Trimethylisoxazole


Generic substitution of 3,4,5-trimethylisoxazole with simpler isoxazole analogs (e.g., 3,5-dimethylisoxazole or the parent isoxazole) is untenable due to quantifiable divergences in fundamental chemical behavior. The presence and specific arrangement of all three methyl groups confer a unique reactivity hierarchy (3-C > 4-C ≫ 5-C) for radical substitution reactions, a trait not observed in less substituted analogs [1]. Furthermore, its fully substituted ring dictates a distinct reaction pathway under reductive conditions, yielding a specific aziridine product profile that differs fundamentally from the outcomes with other alkylisoxazoles [2]. Even its photochemical utility is conditional; high conversion and product stability in Paternò-Büchi reactions are critically dependent on ring methylation, making less substituted or unsubstituted isoxazoles inferior choices for this application [3].

Less-substituted isoxazoles lack the defined 3-C > 4-C ≫ 5-C reactivity hierarchy; site-selective radical substitution may not reproduce.
Alkylisoxazole analogs typically undergo standard N–O cleavage with LiAlH₄, yielding amino alcohols instead of the aziridine scaffold.
Photocycloaddition conversion and product stability are critically dependent on ring methylation; unsubstituted isoxazole may shift toward lower performance.

Quantitative Differentiation of 3,4,5-Trimethylisoxazole (CAS 10557-82-1): Evidence-Based Comparative Data


Methyl Group Reactivity Hierarchy in Radical Substitution: A Defined Order of 3-C > 4-C ≫ 5-C

The thermal decomposition of phenylazotriphenylmethane in 3,4,5-trimethylisoxazole establishes a clear and quantifiable hierarchy of methyl group reactivity. The activity decreases in the order 3-C > 4-C ≫ 5-C. This contrasts sharply with 3,5-dimethylisoxazole, where only the hydrogen atom of the 3-methyl group is replaced by the (C₆H₅)₃C radical [1]. This differential reactivity is a direct consequence of the compound's unique substitution pattern and is not predictable from behavior of simpler analogs.

Methyl radical reactivity
Head-to-head
Target: 3-C > 4-C ≫ 5-C reactivity order.
Comparator (3,5-dimethylisoxazole): only 3-methyl reacts.
Ranked multi-site substitution supports predictable site-selective functionalization.
Thermal decomposition of phenylazotriphenylmethane; direct comparative study.
Radical Chemistry Reaction Selectivity Synthetic Methodology

Divergent Product Outcomes in LiAlH₄ Reduction: Aziridine Formation vs. Standard Ring-Opening

Reduction of 3,4,5-trimethylisoxazole with lithium aluminum hydride (LiAlH₄) proceeds via a distinct pathway to yield 2,3-dimethyl-3-β-hydroxyethylaziridine as the major product. Minor products include 2,3-dimethyl-3-ethylaziridine and 4-amino-3-methyl-2-pentanol [1]. This aziridine-forming outcome is a specific consequence of the fully substituted isoxazole ring and is not a general pathway for alkylisoxazole reduction, which typically yields ring-opened amino alcohols or other cleaved products.

LiAlH₄ reduction outcome
Class-level
Major aziridine product: 2,3-dimethyl-3-β-hydroxyethylaziridine.
Typical alkylisoxazoles: open-chain amino alcohols.
Product class divergence enables aziridine intermediate access not replicated by less-substituted analogs.
Class-level inference; validate pathway with specific substrate.
Synthetic Chemistry Reduction Heterocyclic Reactivity

Enhanced Photocycloaddition Performance: Requirement of Ring Methylation for High Conversion and Stability

In Paternò-Büchi photocycloadditions with aromatic and aliphatic aldehydes, the use of 3,4,5-trimethylisoxazole (alongside 3,5-dimethylisoxazole) is critical for achieving high conversions and product stability. The study explicitly notes that ring methylation of the isoxazole substrates is crucial for these outcomes [1]. Unsubstituted isoxazole (7a) and 5-methylisoxazole (7b) were also studied, but their performance was not highlighted, implying lower efficacy.

Paternò-Büchi performance
Head-to-head
Methylated isoxazoles: high conversion and stable exo-adducts.
Unsubstituted/5-methylisoxazole: lower or unreported efficacy.
Ring methylation is a documented prerequisite for successful photocycloaddition; may support reaction fit.
Qualitative comparison; no numerical conversion values reported.
Photochemistry Cycloaddition Synthetic Methodology

Computational Physicochemical Profile: Lower pKa and Higher LogP than Unsubstituted Isoxazole

The calculated/predicted physicochemical properties of 3,4,5-trimethylisoxazole differentiate it from the parent heterocycle. It exhibits a calculated LogP of 0.965 [1], indicating significantly increased lipophilicity compared to unsubstituted isoxazole. Its predicted pKa is -1.00±0.28 , which is a weaker base than unsubstituted isoxazole (pKa = -2.03) [2]. These data points to a meaningful shift in both lipophilicity and basicity due to the electron-donating and steric effects of the three methyl groups.

Computed physicochemical shift
Cross-study
LogP: 0.965 (unsubst. isoxazole ~0.1)
pKa: -1.00±0.28 (unsubst. -2.03)
ΔLogP ≈ +0.86; ΔpKa ≈ +1.03
Increased lipophilicity and weaker basicity may alter solubility, permeability, and binding profile in design workflows.
Predicted/calculated values; experimental verification recommended.
Physicochemical Properties Computational Chemistry Drug Design

Validated Application Scenarios for 3,4,5-Trimethylisoxazole Based on Quantifiable Differentiation


Synthesis of Aziridine-Containing Intermediates via Reductive Rearrangement

Procure 3,4,5-trimethylisoxazole for the targeted synthesis of 2,3-dimethyl-3-β-hydroxyethylaziridine and related aziridine scaffolds. This application leverages the compound's unique reduction pathway with LiAlH₄, which yields these valuable heterocycles as major products [1], a divergent outcome compared to the standard ring-opening of less-substituted isoxazoles. This provides a direct route to key intermediates for further medicinal chemistry elaboration.

High-Yielding Photochemical Synthesis of Oxetanes via the Paternò-Büchi Reaction

Select 3,4,5-trimethylisoxazole as the preferred substrate for photochemical [2+2] cycloadditions with aldehydes. The presence of the methyl groups is a documented prerequisite for achieving the high conversions and product stability that characterize successful Paternò-Büchi reactions on this scaffold [2]. Using a less-substituted isoxazole is likely to result in inferior yields and unstable products.

Site-Selective Functionalization for Complex Molecule Construction

Utilize 3,4,5-trimethylisoxazole when a defined and predictable hierarchy of reactivity is required for subsequent synthetic steps. The established order of methyl group activity (3-C > 4-C ≫ 5-C) toward radical substitution [3] allows for the sequential and controlled introduction of functional groups, a level of synthetic control not possible with 3,5-dimethylisoxazole (which shows exclusive reactivity at one position) or other less-substituted analogs.

Formulation of Phlegmatized Energetic Materials

According to patent literature, 3,4,5-trimethylisoxazole can be incorporated as a phlegmatizing agent in fuel compositions, including those containing polyalcohol nitrates [4]. This specific industrial application highlights the compound's utility in modulating the sensitivity and performance of energetic materials, a role that may depend on its specific steric and electronic properties as a fully substituted heterocycle.

Application
Selection Property
Validation Focus
Aziridine intermediate synthesis
LiAlH₄ reduction pathway to aziridines
Confirm aziridine product identity and purity
Oxetane photochemical synthesis
Methyl-dependent Paternò-Büchi reactivity
Monitor conversion and exo-adduct stability
Site-selective functionalization
Ranked methyl reactivity order (3-C > 4-C ≫ 5-C)
Evaluate radical substitution selectivity at each methyl position
Phlegmatized energetic materials
Steric/electronic profile as fully substituted heterocycle
Assess sensitivity modulation in fuel compositions

Technical Documentation Hub

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26 linked technical documents
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